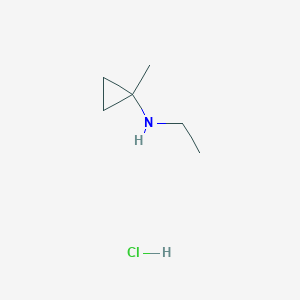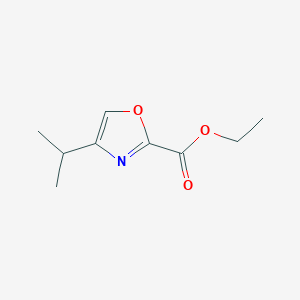
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Overview
Description
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BTFPB and has been used in various studies to examine its mechanism of action and physiological effects.
Mechanism of Action
BTFPB acts as an antagonist for the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. It binds to the channel and prevents its activation, which can reduce pain and inflammation in the body. BTFPB has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
BTFPB has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, making it a potential treatment for chronic pain conditions. BTFPB has also been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
BTFPB has several advantages for lab experiments, including its high purity and stability. It is also highly specific in its binding to the TRPA1 ion channel, making it a useful tool for studying its mechanism of action. However, BTFPB can be expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are several future directions for research on BTFPB. One potential area of research is its use in the treatment of chronic pain conditions, such as neuropathic pain. Another potential area of research is its use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of BTFPB and its potential side effects.
Scientific Research Applications
BTFPB has been used in various scientific research studies, including its use as a fluorescent probe for detecting the presence of proteins in cells. It has also been used to study the activation of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. BTFPB has also been investigated for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
4-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-2-1-7(6-15)9(5-8)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYSMFNCXKWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)


